molecular formula C14H10N4O3 B12944023 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 88185-04-0

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B12944023
CAS No.: 88185-04-0
M. Wt: 282.25 g/mol
InChI Key: DHJDQZCHDBCIRG-UHFFFAOYSA-N
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Description

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-nitrophenyl group at position 5 and an aniline moiety at position 2. For example, similar 1,3,4-oxadiazoles are synthesized by reacting carboxylic acid derivatives with hydrazines or via reactions involving (N-isocyanimino)triphenylphosphorane .

Properties

CAS No.

88185-04-0

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H10N4O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H,15H2

InChI Key

DHJDQZCHDBCIRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-nitrobenzoic acid hydrazide with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: 2-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl derivatives with diverse functional groups.

Scientific Research Applications

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline in biological systems involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key proteins such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and epidermal growth factor receptor (EGFR) . These interactions can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

NMR and IR Spectroscopy

  • NMR Signatures: The aniline proton (NH₂) typically resonates at δ 5.5–6.0 ppm in ¹H NMR, while aromatic protons appear between δ 7.0–8.5 ppm. The 4-nitrophenyl group introduces deshielding effects, shifting aromatic protons downfield compared to analogs with electron-donating substituents .
  • IR Absorptions: Strong C=N and C-O stretching vibrations at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively. The nitro group exhibits asymmetric and symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

Thermal Stability

Melting points vary with substituent bulk and polarity. For instance, the naphthyl-substituted derivative (3aj) shows a higher melting point (209–211°C) due to increased π-π stacking interactions, whereas the 4-chlorophenyl analog (3ag) melts at 181–183°C .

Biological Activity

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole ring, combined with the nitrophenyl substituent, contributes to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Molecular Information

  • IUPAC Name: 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline
  • Molecular Formula: C13H10N4O3
  • Molecular Weight: 258.24 g/mol
  • CAS Number: 790232-40-5

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives, including 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (breast cancer)0.65Induction of apoptosis and cell cycle arrest at G0-G1
HeLa (cervical cancer)2.41Disruption of cellular machinery affecting DNA replication
PANC-1 (pancreatic)1.82Inhibition of carbonic anhydrase activity

Research indicates that the presence of the nitrophenyl group enhances the compound's reactivity and biological efficacy compared to similar compounds lacking this substituent .

Antimicrobial Activity

The antimicrobial potential of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline has also been investigated. Compounds containing oxadiazole rings are known for their ability to disrupt microbial cell walls:

Microbial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been noted in several studies. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX):

Inflammatory Model Effect
Carrageenan-induced edemaSignificant reduction in paw swelling
LPS-induced inflammationDecreased levels of TNF-alpha and IL-6

In vitro assays have demonstrated that the compound can effectively reduce inflammation markers in cell cultures .

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of various oxadiazole derivatives on cancer cell lines and found that compounds with electron-withdrawing groups like nitro exhibited enhanced cytotoxicity. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties of oxadiazole derivatives against resistant strains of bacteria. The study concluded that modifications at the phenyl position significantly affected antimicrobial potency .

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